molecular formula C6H11N5O B15245298 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide

Cat. No.: B15245298
M. Wt: 169.19 g/mol
InChI Key: RVNPDEMJWMWSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide can be achieved through a transition-metal-free strategy involving the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This method is advantageous as it is accomplished under mild conditions and does not require the use of transition metals, making it more environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.

    Cyclization: Formation of a ring structure from a linear molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include carbodiimides and diazo compounds . The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation reactions can produce oxidized derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

5-amino-2-propan-2-yltriazole-4-carboxamide

InChI

InChI=1S/C6H11N5O/c1-3(2)11-9-4(6(8)12)5(7)10-11/h3H,1-2H3,(H2,7,10)(H2,8,12)

InChI Key

RVNPDEMJWMWSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(C(=N1)N)C(=O)N

Origin of Product

United States

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